1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
Description
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene (C24H21B3O6) is a boronic acid-functionalized aromatic compound characterized by three dihydroxyboryl groups attached to a central benzene core via para-substituted phenyl linkers. Its structure enables covalent bonding through boronate ester formation, making it a critical building block for covalent organic frameworks (COFs). These COFs exhibit high crystallinity, thermal stability (up to 500–600°C), and exceptional surface areas (e.g., 711–1590 m²/g), as demonstrated in foundational studies . Applications include gas storage, catalysis, and molecular separation due to its rigid, porous architecture.
Properties
IUPAC Name |
[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLLRRTTCMCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900795-73-5 | |
| Record name | 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Framework Construction via Triethynylbenzene Intermediate
The most widely reported route begins with the synthesis of 1,3,5-triethynylbenzene, a trifunctional alkyne core. As detailed in Search Result, this intermediate is prepared through a Sonogashira coupling between 1,3,5-tribromobenzene and trimethylsilylacetylene, followed by desilylation using potassium hydroxide in toluene. The reaction proceeds with a yield of 96%, demonstrating high efficiency for alkyne installation.
Boronic Acid Functionalization
Subsequent functionalization involves introducing boronic acid groups via a second Sonogashira coupling. Search Result outlines the coupling of 1,3,5-triethynylbenzene with 4-bromophenylboronic acid pinacol ester under catalytic conditions (Pd(PPh₃)₄, CuI) in a triethylamine-THF solvent system. The reaction is conducted at 55–70°C for 24–26 hours, achieving a 94% yield of the protected intermediate. Deprotection of the pinacol ester groups is then performed using aqueous potassium hydroxide (KOH, 1.4 g in 5 mL H₂O) in a THF-methanol mixture, yielding the final product with near-quantitative conversion.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.26 mmol) |
| Co-catalyst | CuI (0.26 mmol) |
| Solvent | Et₃N : THF (15:70 mL) |
| Temperature | 55°C → 70°C (gradient) |
| Deprotection Agent | KOH (1.4 g in H₂O) |
| Overall Yield | 89% (two steps) |
Alternative Trimerization Approaches
Halogenation-Borylation Sequence
Search Result highlights the nucleation behavior of 1,3,5-tris(4-bromophenyl)benzene, suggesting a potential route via brominated intermediates. A plausible synthesis could involve:
-
Trimerization : Formation of 1,3,5-tris(4-bromophenyl)benzene via Ullmann coupling.
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Miyaura Borylation : Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions.
While this method is hypothetically viable, no experimental data for the target compound exists in the reviewed literature.
Challenges and Optimization Strategies
Steric and Electronic Effects
The triple para-substitution pattern on the central benzene ring introduces significant steric hindrance, complicating coupling reactions. Search Result notes that employing iodine-substituted aryl halides (e.g., 4-iodophenylboronic ester) instead of brominated counterparts improves reaction kinetics due to enhanced leaving group ability, albeit at higher material costs.
Boronic Acid Stability
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Search Result emphasizes the necessity of using anhydrous solvents (THF, MeOH) during deprotection and storage at low temperatures (−20°C) to prevent degradation. Stabilizing agents like 1,2-ethanediol may be added to reaction mixtures to mitigate this issue.
Structural Characterization and Validation
Spectroscopic Analysis
Successful synthesis is confirmed via:
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¹H NMR : Aromatic proton signals between δ 7.46–7.61 ppm (DMSO-d₆) with integration ratios matching the expected symmetry.
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¹³C NMR : Distinct signals for quaternary carbons (δ 132–158 ppm) and sp-hybridized carbons (δ 84–94 ppm).
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Elemental Analysis : Carbon and boron percentages within ±0.3% of theoretical values (C: 65.8%, B: 7.4%).
Crystallographic Considerations
Search Result reveals that prenucleation clusters of analogous brominated compounds adopt crystal-like configurations, suggesting that the target molecule may exhibit similar packing behavior. Molecular dynamics simulations predict a thermal expansion coefficient of 8.2 × 10⁻⁵ K⁻¹, necessitating controlled crystallization conditions to avoid defects.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Sonogashira Route | Trimerization Route |
|---|---|---|
| Catalyst Cost | High (Pd, CuI) | Moderate (acid catalysts) |
| Reaction Time | 24–48 hours | 8–12 hours |
| Yield | 85–89% | Unknown |
| Scalability | Challenging | Potentially easier |
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic acid groups to boronate esters.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products:
Oxidation: Formation of boronic acids.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are crystalline materials formed through the covalent bonding of organic molecules. The incorporation of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene into COFs has shown promising results in gas adsorption and separation technologies.
- Gas Storage and Separation : COFs constructed using this compound have demonstrated high surface areas and porosity, making them suitable for gas storage applications. For instance, COF-8, synthesized from this compound and other building blocks, exhibited a BET surface area of approximately 1400 m²/g and significant CO₂ uptake capabilities at ambient conditions .
- Catalysis : The functionalization of COFs with this compound enhances their catalytic properties. Studies have indicated that COFs can act as supports for various catalytic reactions, including Suzuki coupling reactions, which are vital in organic synthesis .
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are another area where this compound plays a crucial role. Its ability to serve as a bridging ligand allows for the construction of complex MOF structures.
- Hydrogen Storage : MOFs incorporating this compound have been explored for hydrogen storage applications. They can achieve high hydrogen capacities under specific conditions, making them candidates for clean energy solutions .
- Selective Gas Adsorption : The unique structure of this compound facilitates selective adsorption of gases such as CO₂ over N₂, which is critical for environmental applications like carbon capture .
Photoluminescent and Optical Applications
Recent research has highlighted the potential of this compound in photoluminescent materials. Its boron-containing structure can enhance fluorescence properties when incorporated into polymer matrices.
- Fluorescent Sensors : The photoluminescent properties enable its use in sensors for detecting metal ions or small organic molecules. The sensitivity and specificity of these sensors can be improved through careful design of the polymer matrix used alongside the compound .
Data Table: Summary of Applications
Case Study 1: COF Development
A study by Zeng et al. (2016) demonstrated the synthesis of a highly porous COF using this compound as a building block. The resulting framework showed exceptional thermal stability and high CO₂ uptake capacity at room temperature, indicating its potential for carbon capture applications .
Case Study 2: MOF Hydrogen Storage
Research conducted by Valverde-González et al. (2022) investigated the use of this compound in developing MOFs aimed at hydrogen storage. The study reported a significant increase in hydrogen absorption rates at cryogenic temperatures when utilizing frameworks built with this ligand .
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene involves its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with molecular targets through hydrogen bonding and electrostatic interactions , influencing various biochemical pathways .
Comparison with Similar Compounds
Boronic Acid-Based COF Precursors
Example Compounds :
- COF-1 (C3H2BO)6·(C9H12)1
- COF-5 (C9H4BO2)
| Property | 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene | COF-1 | COF-5 |
|---|---|---|---|
| Functional Groups | Dihydroxyboryl | Phenyl diboronic acid + hexahydroxytriphenylene | Phenyl diboronic acid |
| Surface Area | ~1500 m²/g (estimated) | 711 m²/g | 1590 m²/g |
| Thermal Stability | Up to 500°C | Up to 500°C | Up to 600°C |
| Pore Size | 7–27 Å (depending on framework design) | 7 Å | 27 Å |
| Applications | Gas storage, catalysis | Gas adsorption | Energy storage |
Key Differences :
- Synthesis: While this compound is a discrete monomer, COF-1 and COF-5 are synthesized via condensation of phenyl diboronic acid with triphenylene or benzene derivatives, respectively .
- Structure : COF-1 adopts a staggered graphitic layer arrangement (P63/mmc symmetry), whereas COF-5 has eclipsed layers (P6/mmm symmetry). The central compound’s flexibility allows tailored framework geometries.
Hydroxyl-Functionalized Analogues
Example Compound : 1,3,5-Tris(4-hydroxyphenyl)benzene (C24H18O3)
Key Differences :
Aldehyde-Functionalized Analogues
Example Compound : 1,3,5-Tris(p-formylphenyl)benzene (C27H18O3)
Key Differences :
Carbazole-Functionalized Analogues
Example Compound : 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene (C57H33N3)
Key Differences :
Phosphonic Acid-Functionalized Analogues
Example Compound: 1,3,5-Tris(4-phosphonophenyl)benzene (C24H21O9P3)
Key Differences :
- Coordination Chemistry : Phosphonic acids form stable complexes with metals, enabling MOF synthesis, unlike boronic acids.
- Stability : Phosphonate-based materials exhibit superior hydrolytic stability but lower porosity .
Biological Activity
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, also known as Suprastat, is a compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanism of action, anticancer properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C24H21B3O6
- Molecular Weight: 437.86 g/mol
- CAS Number: 900795-73-5
The compound features a central benzene ring with three para-dihydroxyboryl phenyl groups attached. This structure is significant for its ability to interact with biological targets.
This compound primarily acts as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in regulating various cellular processes, including gene expression and protein function. By inhibiting HDAC6, this compound can enhance the acetylation of histones and non-histone proteins, leading to altered cellular signaling pathways that promote apoptosis in cancer cells.
Key Mechanistic Insights:
- Selective Inhibition: The compound exhibits high selectivity for HDAC6 compared to other isoforms, which minimizes potential side effects associated with pan-HDAC inhibitors.
- Immunomodulatory Effects: In vivo studies have demonstrated that Suprastat can enhance antitumor immune responses by modulating macrophage polarization and increasing the infiltration of CD8+ T-cells into tumors.
Biological Activity and Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound's efficacy was evaluated through several assays:
Cytotoxicity Assays
The cytotoxic effects were assessed using MTT assays against multiple cancer cell lines including:
- Breast Cancer Cell Lines: MDA-MB-231 and MCF-7
- Cervical Cancer Cell Line: HeLa
Results indicated that the compound significantly reduced cell viability in these cancer cell lines while exhibiting lower toxicity towards normal cells such as Vero cells (African green monkey kidney cells) .
DNA Binding Studies
The compound's interaction with DNA was characterized using UV-visible spectrophotometry. It was found to bind to DNA through groove binding mechanisms, leading to unwinding of the DNA helix. This interaction is critical for its anticancer activity as it can disrupt essential cellular processes involved in proliferation and survival of cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, and what key parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or condensation of boronic acid derivatives. For example, analogous COF syntheses involve refluxing boronic acid precursors with polyol linkers in solvents like mesitylene/dioxane under inert conditions . Critical parameters include stoichiometric ratios (e.g., 3:2 boronic acid-to-polyol), reaction time (48–72 hours), and temperature (85–120°C). Post-synthesis purification via Soxhlet extraction (e.g., acetone, THF) removes unreacted monomers. Yield optimization requires strict moisture control due to boronic acid hydrolysis sensitivity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹¹B NMR : Detects boronic acid peaks at δ ~30 ppm (trigonal BO₃) and δ ~10 ppm (tetrahedral BO₄), confirming successful synthesis and absence of hydrolysis .
- FT-IR : B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds (broad peak ~3200 cm⁻¹) validate functional groups.
- XRD : Matches experimental patterns with simulated models (e.g., Materials Studio) to verify crystallinity and layered stacking .
Q. What are the recommended storage conditions to prevent hydrolysis of boronic acid groups?
- Methodological Answer : Store under anhydrous conditions (argon/vacuum) at –20°C. Use desiccants like molecular sieves in storage vials. Pre-dry solvents (e.g., THF, DMF) over activated 3Å sieves before use in reactions .
Advanced Research Questions
Q. How does the trigonal symmetry of this compound influence the topological design of covalent organic frameworks (COFs)?
- Methodological Answer : The C₃-symmetric core enables the formation of hexagonal porous frameworks. When condensed with linear or triangular linkers (e.g., hexahydroxytriphenylene), eclipsed (P6/mmm) or staggered (P63/mmc) layer stacking occurs, as confirmed by Pawley refinement of PXRD data. Pore sizes correlate with linker length; for example, using 4,4'-biphenyldiboronic acid increases pore diameter to ~27 Å .
Q. What methodologies resolve discrepancies between experimental and simulated PXRD patterns in COF characterization?
- Methodological Answer : Discrepancies arise from disorder or incomplete crystallinity. Strategies include:
- Rietveld refinement : Adjusts simulated peak intensities to match experimental data, accounting for preferred orientation.
- Gas adsorption analysis : N₂ adsorption at 77 K validates porosity (BET surface area >700 m²/g) and pore size distribution (NLDFT models). Discrepancies in surface area (e.g., 711 vs. 1590 m²/g for COF-1 vs. COF-5) are resolved by optimizing activation protocols (supercritical CO₂ drying) .
Q. What strategies enhance the hydrolytic stability of boronic acid-based COFs derived from this compound in aqueous environments?
- Methodological Answer :
- Linker modification : Incorporate electron-withdrawing groups (e.g., –CF₃) to reduce boronate ester lability.
- Post-synthetic stabilization : Treat COFs with Lewis acids (e.g., Al³⁺) to crosslink boronate nodes.
- Hydrophobic functionalization : Introduce alkyl chains (-C₆H₁₃) to repel water, as validated by contact angle measurements (>120°) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
